molecular formula C12H9ClN2O2 B2791096 4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide CAS No. 338976-88-8

4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2791096
CAS No.: 338976-88-8
M. Wt: 248.67
InChI Key: KHJIADKXPXTFQQ-UHFFFAOYSA-N
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Description

4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a 2-chlorobenzoyl group attached to the pyrrole ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide typically involves the acylation of pyrrole derivatives. One common method is the reaction of 2-chlorobenzoyl chloride with 1H-pyrrole-2-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For instance, it may bind to bacterial enzymes, disrupting their function and exhibiting antimicrobial activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-chlorobenzoyl chloride
  • 4-chlorobenzoyl chloride
  • 2-chlorobenzoic acid
  • 4-chlorobenzoic acid

Uniqueness

4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide is unique due to its specific structure, which combines the reactivity of the chlorobenzoyl group with the stability of the pyrrole ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .

Properties

IUPAC Name

4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-9-4-2-1-3-8(9)11(16)7-5-10(12(14)17)15-6-7/h1-6,15H,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJIADKXPXTFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CNC(=C2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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